molecular formula C13H13FN2O2 B6338857 Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1202029-88-6

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B6338857
CAS No.: 1202029-88-6
M. Wt: 248.25 g/mol
InChI Key: POHBSWORYQPQQN-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrazole derivative.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

    AB-FUBINACA: An indazole-type synthetic cannabinoid with a 4-fluorobenzyl substituent.

    AMB-FUBINACA: Another synthetic cannabinoid with similar structural features.

Uniqueness

Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of a pyrazole ring and a fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHBSWORYQPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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